1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
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Description
1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25BrN2O4 and its molecular weight is 485.4g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a complex organic molecule that integrates a chromenone core with a piperidine moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. Research into similar compounds has revealed diverse pharmacological effects, including anti-inflammatory, anticancer, and antibacterial properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas based on its structural components:
1. Anticancer Activity
Chromenone derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 5.0 | |
Compound B | HCT116 | 4.36 | |
Target Compound | MCF-7 | TBD | This study |
2. Antibacterial Activity
Piperidine derivatives are known for their antibacterial properties. Studies indicate that compounds containing piperidine moieties exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Bacterial Strain | Activity Level | Reference |
---|---|---|
Salmonella typhi | Moderate to Strong | |
Bacillus subtilis | Moderate to Strong |
3. Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in various biochemical pathways. For example, piperidine derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction: The compound may bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Modulation: It could interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration: The compound might modulate the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
Recent studies have highlighted the potential of chromenone derivatives in cancer therapy. For example, a study evaluating a series of chromenone-based compounds demonstrated significant anticancer activity with IC50 values indicating potent efficacy against tumor cells . Another study focused on the synthesis of piperidine derivatives showed promising results in enzyme inhibition assays, suggesting that modifications to the piperidine structure could enhance biological activity .
Properties
IUPAC Name |
1-[2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O4/c1-15-22(16-2-4-18(25)5-3-16)23(28)20-7-6-19(14-21(20)31-15)30-13-12-27-10-8-17(9-11-27)24(26)29/h2-7,14,17H,8-13H2,1H3,(H2,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINCWOBDYKTISU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.